molecular formula C17H16N2O2S B2762343 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea CAS No. 2380033-62-3

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea

Cat. No.: B2762343
CAS No.: 2380033-62-3
M. Wt: 312.39
InChI Key: QOWFAOZKVOICFE-UHFFFAOYSA-N
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Description

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea is a synthetic organic compound that features a complex structure combining furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea typically involves multi-step organic reactions. One common route includes:

  • Formation of the Furan-Thiophene Intermediate

      Starting Materials: Furan-3-carbaldehyde and thiophene-2-carbaldehyde.

      Reaction: A cross-coupling reaction, such as the Suzuki-Miyaura coupling, can be employed to link the furan and thiophene rings.

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).

  • Methylation

      Intermediate: The furan-thiophene intermediate is then subjected to a methylation reaction.

      Reagents: Methyl iodide and a base (e.g., sodium hydride).

      Conditions: Anhydrous conditions to prevent hydrolysis.

  • Urea Formation

      Intermediate: The methylated intermediate is reacted with 2-methylphenyl isocyanate.

      Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) and in a solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.

    Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

      Reagents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Products: Oxidized derivatives such as sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the urea moiety or the aromatic rings.

      Reagents: Sodium borohydride or lithium aluminum hydride.

      Products: Reduced forms of the compound, potentially altering its biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

      Products: Substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in research to study enzyme activities or receptor binding.

Industry

    Materials Science: Incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their functions.

    Pathways: In medicinal applications, it could modulate signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea: Similar structure but with a different position of the furan ring.

    3-{[4-(Thiophen-3-yl)furan-2-yl]methyl}-1-(2-methylphenyl)urea: Thiophene and furan rings swapped.

Uniqueness

    Structural Complexity: The specific arrangement of furan, thiophene, and urea groups in 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea provides unique electronic and steric properties.

    Reactivity: Its unique structure may offer distinct reactivity patterns compared to similar compounds, making it valuable in specialized applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-16(12)19-17(20)18-9-15-8-14(11-22-15)13-6-7-21-10-13/h2-8,10-11H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWFAOZKVOICFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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